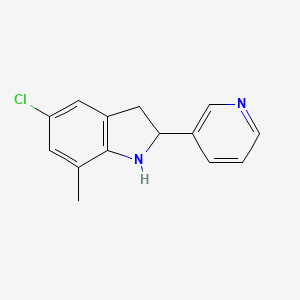

5-Chloro-7-methyl-2-(pyridin-3-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

5-chloro-7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H13ClN2/c1-9-5-12(15)6-11-7-13(17-14(9)11)10-3-2-4-16-8-10/h2-6,8,13,17H,7H2,1H3 |

InChI Key |

KFQIQWBFHOPAQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC(C2)C3=CN=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the 5 Chloro 7 Methyl 2 Pyridin 3 Yl Indoline Scaffold

Classical and Established Synthetic Routes for Indoline (B122111) Frameworks

Traditional methods for indoline synthesis often rely on the cyclization of pre-functionalized aniline (B41778) derivatives. These established routes offer robust and scalable access to the core indoline structure.

Intramolecular Cyclization Approaches to Indolines

Intramolecular cyclization is a cornerstone of heterocyclic synthesis, providing a powerful means to construct the indoline ring system. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond on a suitably substituted aniline precursor.

One common strategy involves the reductive cyclization of 2-nitrostyrenes or related ortho-substituted nitroarenes. For the synthesis of a 5-chloro-7-methyl substituted indoline, a potential precursor would be a 2-(1-(pyridin-3-yl)vinyl)-4-chloro-6-methyl-1-nitrobenzene. Reduction of the nitro group, often with reagents like tin(II) chloride or catalytic hydrogenation, would generate an aniline intermediate that can subsequently undergo intramolecular cyclization onto the vinyl group to form the indoline ring.

Another prominent approach is the intramolecular cyclization of N-allyl-2-haloanilines. scispace.comnih.gov This method can be promoted by visible light in the presence of a silane (B1218182) reagent, proceeding through a radical-mediated pathway. scispace.comnih.gov For the target molecule, this would necessitate the synthesis of an N-allyl-2-bromo-4-chloro-6-methylaniline derivative, where the allyl group is further functionalized to introduce the pyridin-3-yl moiety at the 2-position of the resulting indoline. The reaction tolerates various functional groups, including halogens, which is advantageous for the synthesis of the 5-chloro-7-methylindoline core. nih.gov

The table below summarizes representative conditions for intramolecular cyclization reactions leading to substituted indolines.

| Starting Material Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| N-allyl-2-iodoaniline | TTMSS, MeCN, blue LEDs, rt, 5h | 3-methylindoline | 98 | scispace.comnih.gov |

| N-allyl-5-chloro-2-iodoaniline | TTMSS, MeCN, blue LEDs, rt, 24h | 5-chloro-3-methylindoline | 78 | nih.gov |

| 2,4-dichloronitrobenzene | vinylmagnesium chloride, then reflux | 5,7-dichloroindole | - | nih.gov |

Interactive Data Table

| Starting Material Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-allyl-2-iodoaniline | TTMSS, MeCN, blue LEDs, rt, 5h | 3-methylindoline | 98 | scispace.comnih.gov |

| N-allyl-5-chloro-2-iodoaniline | TTMSS, MeCN, blue LEDs, rt, 24h | 5-chloro-3-methylindoline | 78 | nih.gov |

| 2,4-dichloronitrobenzene | vinylmagnesium chloride, then reflux | 5,7-dichloroindole | - | nih.gov |

One-Pot Synthesis Strategies for Substituted Indolines

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. Several one-pot methods for the construction of substituted indolines have been developed.

A notable example is the Fischer indole (B1671886) synthesis, which can be adapted to produce indolines. This reaction typically involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by an acid-catalyzed cyclization and rearrangement. To generate a 3,3-disubstituted indolenine intermediate, an α,α-disubstituted aldehyde can be used, which can then be reduced in situ to the corresponding indoline. researchgate.net For the synthesis of 5-Chloro-7-methyl-2-(pyridin-3-yl)indoline, this would require a specifically designed aldehyde precursor bearing the pyridin-3-yl group.

Another versatile one-pot approach involves the reaction of arylhydrazines and aldehydes to form indolenine intermediates, which are then subjected to reduction and subsequent N-alkylation. researchgate.net This strategy allows for the introduction of substituents at various positions of the indoline nucleus. researchgate.net

The following table presents examples of one-pot syntheses of substituted indolines.

| Reactants | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Phenylhydrazine, Cyclohexanecarboxaldehyde | 1. Acetic acid, 80°C; 2. NaBH4; 3. Alkyl halide, K2CO3 | 1-Alkyl-3,3-disubstituted indoline | - | researchgate.net |

| N-aryl enamines | Ir(ppy)3, visible light, rt | Substituted indolines | Good to excellent | researchgate.net |

Interactive Data Table

| Reactants | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylhydrazine, Cyclohexanecarboxaldehyde | 1. Acetic acid, 80°C; 2. NaBH4; 3. Alkyl halide, K2CO3 | 1-Alkyl-3,3-disubstituted indoline | - | researchgate.net |

| N-aryl enamines | Ir(ppy)3, visible light, rt | Substituted indolines | Good to excellent | researchgate.net |

Transition Metal-Catalyzed Syntheses of Indolines and Pyridine-Substituted Derivatives

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and efficient routes to complex molecules. Palladium and copper catalysts are particularly prominent in the construction of indoline and pyridine-substituted frameworks.

Palladium-Catalyzed C-H Amination and C-N Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds, a key step in many indoline syntheses. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for the N-arylation of amines. wiley.com Intramolecular versions of this reaction are highly effective for the synthesis of nitrogen-containing heterocycles, including indolines.

For the synthesis of the target molecule, a plausible palladium-catalyzed approach would involve the intramolecular C-N coupling of a suitably substituted 2-haloaniline derivative. For example, a precursor such as N-(1-(pyridin-3-yl)ethyl)-2-bromo-4-chloro-6-methylaniline could undergo intramolecular cyclization in the presence of a palladium catalyst and a suitable ligand to afford the desired indoline. The choice of ligand is often crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands generally showing high activity. wiley.com

The table below provides examples of palladium-catalyzed reactions for the synthesis of nitrogen heterocycles.

| Starting Material | Catalyst and Ligand | Base | Product | Yield (%) | Reference |

| Aryl chlorides and N-methylaniline | Pd2(dba)3, YPhos ligand | - | N-aryl-N-methylaniline | Full conversion | wiley.com |

| 2-haloaryl-aziridines | Palladium catalyst | - | 3-substituted indolines | >99 | researchgate.net |

Interactive Data Table

| Starting Material | Catalyst and Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl chlorides and N-methylaniline | Pd2(dba)3, YPhos ligand | - | N-aryl-N-methylaniline | Full conversion | wiley.com |

| 2-haloaryl-aziridines | Palladium catalyst | - | 3-substituted indolines | >99 | researchgate.net |

Copper-Catalyzed Cycloaddition and Hydroamination Methodologies

Copper catalysis provides a cost-effective and versatile alternative to palladium for the synthesis of indolines. Copper-catalyzed reactions often proceed under mild conditions and exhibit broad functional group tolerance.

Intramolecular hydroamination of alkenes is a powerful strategy for the synthesis of nitrogen heterocycles. nih.gov A copper catalyst can facilitate the addition of an N-H bond across a double bond. For the synthesis of this compound, a precursor like 2-(1-(pyridin-3-yl)vinyl)-4-chloro-6-methylaniline could potentially undergo copper-catalyzed intramolecular hydroamination to yield the target indoline.

Copper-catalyzed cycloaddition reactions also offer a route to the indoline scaffold. For instance, the reaction of 2-alkynylazobenzenes can lead to indazole derivatives through a copper-catalyzed intramolecular C-N bond formation. nih.gov While not a direct synthesis of indolines, this methodology highlights the utility of copper in facilitating intramolecular cyclizations involving nitrogen nucleophiles.

Representative copper-catalyzed reactions for the synthesis of nitrogen heterocycles are shown in the table below.

| Starting Material | Catalyst | Reaction Type | Product | Yield (%) | Reference |

| 2-Alkynylazobenzenes | Copper catalyst | Intramolecular hydroamination | 3-Alkenyl-2H-indazoles | High | nih.gov |

| Pyrazoles and cyclopropenes | Copper catalyst | Asymmetric hydroamination | Chiral N-cyclopropyl pyrazoles | High | nih.gov |

Interactive Data Table

| Starting Material | Catalyst | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Alkynylazobenzenes | Copper catalyst | Intramolecular hydroamination | 3-Alkenyl-2H-indazoles | High | nih.gov |

| Pyrazoles and cyclopropenes | Copper catalyst | Asymmetric hydroamination | Chiral N-cyclopropyl pyrazoles | High | nih.gov |

Asymmetric Hydrogenation of Indole Precursors to Chiral Indolines

The asymmetric hydrogenation of indoles represents a highly atom-economical and direct method for the synthesis of chiral indolines. This approach typically employs chiral transition metal catalysts, most commonly based on ruthenium or iridium, to achieve high enantioselectivity.

To synthesize chiral this compound, a potential strategy would involve the asymmetric hydrogenation of the corresponding indole, 5-chloro-7-methyl-2-(pyridin-3-yl)indole. The success of this reaction is highly dependent on the choice of the chiral ligand and the reaction conditions. Ruthenium-NHC (N-heterocyclic carbene) catalysts have been shown to be effective for the complete hydrogenation of substituted indoles, yielding octahydroindoles with good enantioselectivity. acs.org This suggests that such catalysts could be adapted for the selective hydrogenation of the indole nucleus in the presence of the pyridine (B92270) ring.

The table below summarizes examples of asymmetric hydrogenation of indole derivatives.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee, %) | Reference |

| 3-substituted indoles | Ru-NHC catalyst | Octahydroindoles | Good | acs.org |

| 2,4-disubstituted quinolines | Chiral diene derived borane (B79455) catalysts | Tetrahydroquinolines | 86-98 | acs.org |

Interactive Data Table

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 3-substituted indoles | Ru-NHC catalyst | Octahydroindoles | Good | acs.org |

| 2,4-disubstituted quinolines | Chiral diene derived borane catalysts | Tetrahydroquinolines | 86-98 | acs.org |

Applications of Other Transition Metals (e.g., Rhodium, Cobalt, Nickel)

While palladium has been extensively used, other transition metals like rhodium, cobalt, and nickel offer alternative and sometimes superior catalytic activities for constructing the indoline core.

Rhodium: Rhodium(III) catalysts have been effectively used for the site-selective C-H alkylation of indolines with allylic alcohols, leading to the formation of β-aryl carbonyl compounds. acs.org This method allows for the direct functionalization of the indoline ring system. acs.org For instance, the coupling of 1-(indolin-1-yl)ethanone with but-3-en-2-ol can be achieved using a [RhCp*Cl₂]₂ catalyst in the presence of AgSbF₆. acs.org Furthermore, rhodium(I) complexes, such as RhH(CO)(PPh₃)₃, have been shown to catalyze the synthesis of substituted indoles from N-propargylanilines through an amino-Claisen rearrangement, which could be a pathway to functionalized indolines upon subsequent reduction. nih.gov An efficient one-pot method for preparing 7-substituted indoles involves a rhodium(III)-catalyzed oxidative cross-coupling of indoline derivatives followed by oxidation. acs.org

Cobalt: Cobalt catalysts provide a cost-effective and efficient means for indoline synthesis. A notable method involves the synthesis of indolines from o-aminobenzylidine N-tosylhydrazones using a cobalt(III)-carbene radical intermediate. nih.govresearchgate.net This process is catalyzed by commercially available and air-stable cobalt(II) porphyrin complexes, such as [CoII(TPP)], and proceeds via a 1,5-hydrogen atom transfer (1,5-HAT) followed by a radical rebound mechanism. nih.govresearchgate.net Cobalt(III) catalysts have also been successfully employed for the directed C-7 alkynylation of indolines using bromoalkynes, showcasing high yields and a broad substrate scope. thieme-connect.comacs.org This C-H activation strategy highlights the versatility of cobalt in functionalizing the indoline core. thieme-connect.com Additionally, cobalt-catalyzed dearomatization of indoles through transfer hydrogenation has been developed to produce polycyclic indolines. acs.org

Nickel: Nickel catalysis has emerged as a powerful tool for indoline synthesis, often in conjunction with photoredox catalysis. nih.govmit.eduacs.org This dual catalytic system enables the one-step synthesis of indolines from iodoacetanilides and alkenes, with high regioselectivity for 3-substituted products. nih.govmit.eduacs.org The mechanism is believed to involve multiple oxidation states of nickel (Ni(0), Ni(I), Ni(II), and Ni(III)), allowing for challenging C-N bond-forming reductive elimination. nih.govacs.org Nickel has also been used in the dearomative arylboration of indoles to produce C2- and C3-borylated indolines, which are versatile synthetic intermediates. nih.govacs.org The regioselectivity of this process can be controlled by the choice of the N-protecting group on the indole. nih.govacs.org

Stereoselective and Enantioselective Synthesis of Chiral Indoline Derivatives

The synthesis of specific stereoisomers of chiral indolines is crucial, as different enantiomers can exhibit distinct biological activities. This has led to the development of various asymmetric catalytic methods.

Chiral Ligand Design and Impact on Enantioselectivity

The design of chiral ligands is central to achieving high enantioselectivity in metal-catalyzed reactions. The choice of ligand can profoundly influence the steric and electronic environment of the catalytic center, thereby dictating the stereochemical outcome of the reaction.

For the copper-catalyzed enantioselective hydroamination of N-sulfonyl-2-allylanilines to form chiral 2-methylindolines, amino-acid derived chiral ligands have proven effective. nih.gov In the copper-catalyzed synthesis of 2,3-disubstituted indolines, chiral bisphosphine ligands like (S,S)-Ph-BPE have demonstrated high reactivity and enantioselectivity. nih.govacs.org The development of new chiral amine catalysts, such as (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone, has enabled the highly enantioselective alkylation of indoles with α,β-unsaturated aldehydes. acs.org Furthermore, the rational design of C1-symmetric bifunctional tridentate imidazoline-pyrroloimidazolone pyridine ligands has been key to the success of nickel-catalyzed asymmetric dearomative [3+2] annulation of indoles with aminocyclopropanes to create tricyclic indolines. nih.gov

Asymmetric Cyclization and Hydrogenation Processes

Asymmetric cyclization and hydrogenation are two of the most direct and atom-economical methods for producing chiral indolines.

Asymmetric Cyclization: An organocatalytic intramolecular Michael addition provides a pathway to asymmetrically synthesize 2,3-disubstituted indolines. rsc.org Depending on the substrate, either cis or trans diastereomers can be obtained with high enantioselectivity using a primary amine catalyst derived from a cinchona alkaloid. rsc.org Enantioselective nih.govnih.gov-rearrangement/cyclization reactions have also been developed to access polycyclic indole derivatives. rsc.org A copper-catalyzed enantioselective intramolecular hydroamination/cyclization of N-sulfonyl-2-allylanilines is another effective strategy for synthesizing chiral 2-methylindolines. nih.gov

Asymmetric Hydrogenation: The asymmetric hydrogenation of indoles is a straightforward approach to chiral indolines. Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles from tert-butyl (2-(2-oxo-3-phenylpropyl)phenyl) carbamates has been shown to produce chiral 2-substituted indolines with excellent yields and high enantiomeric excess (up to 96% ee). rsc.orgdicp.ac.cn A strong Brønsted acid plays a crucial role in this one-pot process. rsc.orgdicp.ac.cn Iridium complexes with chiral bisphosphine-thiourea ligands have been successfully used for the asymmetric hydrogenation of challenging aryl-substituted unprotected indoles. chinesechemsoc.org Metal-free, Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source also provides an efficient route to various optically active indolines with high enantioselectivities. acs.orgorganic-chemistry.org Ruthenium N-heterocyclic carbene complexes have been employed for the highly enantioselective and complete hydrogenation of protected indoles to yield chiral octahydroindoles. acs.org

Strategies for Controlling Absolute Configuration of Indoline Chirality Centers

Controlling the absolute configuration at the chiral centers of the indoline ring is paramount for accessing specific, biologically active stereoisomers. Several strategies have been developed to achieve this control.

The Cahn-Ingold-Prelog (CIP) priority rules are the fundamental system for assigning the absolute configuration (R or S) to a chiral center. masterorganicchemistry.com The application of chiral catalysts is a primary strategy for dictating the formation of a specific enantiomer. For instance, in the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles, the use of a specific chiral phosphoric acid catalyst leads to the formation of the (S)-enantiomer of the indoline product, as determined by CD spectroscopy and theoretical calculations. organic-chemistry.org

In the asymmetric synthesis of trans-2,3-disubstituted indolines, the use of (-)-sparteine (B7772259) as a chiral mediator in the electrophilic substitution of 2-benzyl N-pivaloylaniline with aldehydes, followed by intramolecular nucleophilic substitution, yields highly enantioenriched products. nih.gov Similarly, in the catalytic asymmetric dearomative [3+2] annulation of indoles, the absolute configuration of the resulting tricyclic indoline was determined by X-ray diffraction analysis of the product. nih.gov The development of biocatalysts, such as engineered cytochrome P411 variants, also allows for the synthesis of chiral indolines with good to excellent enantioselectivity through intramolecular C-H amination. acs.org The absolute configuration of the product can be confirmed by comparison with commercially available enantiomers. acs.org

Regioselective Functionalization and Advanced Substitution Control

Achieving regioselectivity in the functionalization of the indoline ring is a significant challenge due to the presence of multiple reactive sites. Advanced strategies have been developed to control the position of substitution.

Directed Lithiation and Ortho-Metalation Strategies for Indoline Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org

For the indoline ring system, the choice of the directing group on the nitrogen atom is crucial for controlling the site of lithiation. The N-(tert-butoxycarbonyl) group (N-Boc) has been shown to be an effective directing group for the selective lithiation at the C-7 position of the indoline ring. orgsyn.org This is in contrast to other directing groups that often promote metalation at the C-2 or C-3 positions. orgsyn.org The resulting 7-lithioindoline intermediate can then be reacted with various electrophiles to introduce substituents specifically at the C-7 position. orgsyn.org This method provides a general route to 7-substituted indolines, which can be subsequently oxidized to the corresponding 7-substituted indoles. orgsyn.org The N-Boc group can be easily removed under various conditions, making this a versatile synthetic strategy. orgsyn.org

Control of Substitution Patterns on the Indoline and Pyridine Moieties

The synthesis of specifically substituted indolines, such as this compound, hinges on the strategic selection and use of pre-functionalized starting materials or the regioselective functionalization of an existing heterocyclic core. The control over the substitution pattern is typically achieved by employing precursors where the desired substituents are already in place.

For instance, the construction of the 5-chloro-7-methylindoline core would likely commence from a correspondingly substituted aniline derivative, such as 4-chloro-2-methylaniline. Subsequent cyclization reactions would then form the indoline ring while preserving the positions of the chloro and methyl groups. Palladium-catalyzed intramolecular C-H amination is a powerful tool for this purpose, where a substituted phenethylamine (B48288) derivative, protected with a group like 2-pyridinesulfonyl, cyclizes to form the indoline. organic-chemistry.org The final substitution pattern on the indoline ring is a direct reflection of the substituents present on the starting phenethylamine. organic-chemistry.org

Similarly, the introduction of the pyridin-3-yl group at the C2 position of the indoline ring is governed by the choice of the pyridine-containing reactant. A common strategy involves the reaction of a substituted aniline or phenethylamine with a pyridine derivative that can participate in the cyclization. For example, a palladium-catalyzed process could be used to couple a substituted aniline with a pyridine-containing partner. nih.gov The logic of using pre-substituted building blocks is a foundational principle in the synthesis of complex heterocyclic systems, as seen in the preparation of substituted imidazo[1,2-a]pyridines, where the final product's functionality is determined by the starting 2-aminopyridine (B139424) and acetophenone. acs.org

Table 1: Strategies for Controlling Substitution Patterns

| Target Moiety | Synthetic Strategy | Key Precursor Example | Relevant Methodologies |

|---|---|---|---|

| 5-Chloro-7-methylindoline | Use of a pre-substituted aniline or phenethylamine. | 4-Chloro-2-methylaniline | Palladium-catalyzed intramolecular C-H amination. organic-chemistry.orgnih.gov |

| 2-(Pyridin-3-yl) group | Reaction with a pyridine derivative functionalized at the 3-position. | 3-Vinylpyridine (B15099) or a 3-halopyridine derivative | Palladium-catalyzed cross-coupling; Cycloaddition reactions. |

| Substituted Indoloquinolines | Multi-step synthesis starting from substituted indoles. | Ethyl 3-iodo-1H-indole-2-carboxylates | Suzuki-Miyaura cross-coupling followed by reduction/lactamization. nih.gov |

Emerging and Innovative Synthetic Approaches

Modern synthetic chemistry seeks to improve efficiency and sustainability, leading to the development of innovative methods for constructing complex molecules like this compound. These approaches often minimize step counts and reduce waste.

Cascade and Tandem Reaction Sequences

Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient strategy for building complex molecular architectures. nih.gov These sequences can rapidly generate molecular complexity from simple starting materials. researchgate.net For the synthesis of substituted indolines, a cascade reaction could be designed to form the heterocyclic core and introduce key substituents in one go.

A notable example is the dearomative indole C3-alkylation followed by an intramolecular aza-Friedel-Crafts reaction, which creates fused tetracyclic indolines with high diastereoselectivity. nih.gov This highlights the potential to build complex indoline-based systems through carefully designed cascades. Another approach involves the reaction of nitrones with allenes, which can be tailored through catalyst control and substrate functionalization to produce a variety of indole derivatives. nih.gov While not forming an indoline directly, tandem reactions of electrophilic indoles with pyridinium (B92312) ylides to form indolizines demonstrate the power of cascade processes involving pyridine-like structures. acs.org

Table 2: Overview of Cascade and Tandem Reactions in Heterocycle Synthesis

| Reaction Type | Description | Key Features | Reference |

|---|---|---|---|

| Dearomative Indole C3-Alkylation/Aza-Friedel-Crafts | A sequence initiated by alkylation at the indole C3 position, followed by an intramolecular cyclization to form fused indolines. | High diastereoselectivity; creates C3 all-carbon quaternary stereocenters. | nih.gov |

| Nitrones and Allenes Cascade | Reaction between nitrones and allenes to form various indole derivatives. | Chemoselectivity is controlled by catalyst, substrate, and conditions. | nih.gov |

| Tandem [4+2] Cycloaddition/Elimination | Reaction of pyridinium ylides with electrophilic indoles to synthesize indolizines. | Proceeds under mild conditions to form polycyclic N-heterocycles. | acs.org |

[3+2] and [4+2] Cycloaddition Methodologies

Cycloaddition reactions are powerful methods for constructing cyclic compounds, including the indoline framework, with high regio- and stereocontrol.

[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. In the context of indoline synthesis, a modern approach is the ruthenium-catalyzed electrochemical dehydrogenative [3+2] annulation of an aniline derivative with an alkene. acs.org This eco-friendly method uses electricity as a sustainable oxidant to generate the indoline scaffold. acs.org To form the target compound, this reaction could potentially be adapted to use a substituted aniline and 3-vinylpyridine as the alkene component. Other [3+2] cycloadditions, such as those between azomethine ylides and activated alkenes, have been employed to create complex spiro-pyrrolidinyl-indoline systems. rsc.org

[4+2] Cycloadditions: The Diels-Alder reaction and its variants are classic [4+2] cycloadditions for forming six-membered rings, which can be precursors to or part of the indoline system. Intramolecular Diels-Alder reactions with inverse electron demand are particularly valuable for constructing fused N-heterocycles. mdpi.com For example, a pyridazine (B1198779) ring (a 1,2-diazine) can act as the diene, reacting with a tethered alkyne dienophile to construct a fused benzene (B151609) ring, a core component of the indoline structure. mdpi.com The reaction of pyridinium methylides with indoles has also been shown to proceed via a [4+2] cycloaddition cascade. acs.org

Mechanochemical and Electrochemical Synthesis Techniques

In line with the principles of green chemistry, mechanochemical and electrochemical methods offer sustainable alternatives to traditional solvent-based synthesis.

Mechanochemical Synthesis: This technique involves using mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. rsc.orgresearchgate.net An environmentally friendly mechanochemical protocol for the Fischer indole synthesis has been developed, which can produce a wide variety of indoles and indolines in high yield and with short reaction times. rsc.org This solvent-free procedure demonstrates versatility and could be applied to the synthesis of the 5-Chloro-7-methylindoline core from the appropriate hydrazine (B178648) and carbonyl precursors. rsc.org

Electrochemical Synthesis: Electrosynthesis uses electric current to drive chemical reactions, replacing conventional chemical oxidants or reductants with electrons, which are traceless reagents. acs.orgorganic-chemistry.org Several electrochemical methods for synthesizing indolines have been reported. A metal-free approach involves the iodine-mediated intramolecular C(sp²)-H amination of 2-vinyl anilines to furnish indolines under mild conditions. organic-chemistry.org Another advanced method is the ruthenium-catalyzed electrochemical [3+2] annulation of anilines and alkenes, which generates indolines while producing hydrogen gas as the only byproduct. acs.org These techniques represent a sustainable and scalable strategy for constructing the indoline scaffold. rsc.orgacs.org

Table 3: Emerging and Innovative Synthetic Techniques for Indolines

| Technique | Specific Method | Key Advantages | Reference |

|---|---|---|---|

| Mechanochemistry | Fischer Indolisation | Solvent-free, short reaction times, high yields, eco-friendly. | rsc.org |

| Electrochemistry | Ru-Catalyzed [3+2] Annulation | Uses electricity instead of chemical oxidants; sustainable. | acs.org |

| Electrochemistry | Iodine-Mediated C-H Amination | Metal-free, mild conditions, switchable synthesis of indolines/indoles. | organic-chemistry.org |

| [3+2] Cycloaddition | Reaction of Azomethine Ylides | Generates polysubstituted spiro-indoline systems. | rsc.org |

| [4+2] Cycloaddition | Inverse-Electron-Demand Diels-Alder | Valuable for constructing fused N-heterocycles from pyridazine precursors. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

Analysis of Molecular Vibrational Modes and Functional Group Assignments

The FT-IR and FT-Raman spectra of 5-Chloro-7-methyl-2-(pyridin-3-yl)indoline would be expected to exhibit a series of characteristic absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups. These would include:

N-H Stretching: A characteristic band for the indoline (B122111) N-H group would be expected in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) and benzene (B151609) rings would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and indoline methylene groups would be observed in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: Vibrations associated with the pyridine and benzene rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in the indoline ring would likely be found in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: A band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600-800 cm⁻¹.

A detailed analysis of the positions, intensities, and shapes of these bands would allow for the confident assignment of the functional groups present in the molecule.

Correlation with Quantum Chemical Calculations for Spectral Interpretation

To achieve a more precise interpretation of the experimental vibrational spectra, quantum chemical calculations, often employing Density Functional Theory (DFT), would be utilized. By creating a computational model of this compound, its theoretical vibrational frequencies can be calculated. These calculated frequencies, when appropriately scaled, can be correlated with the experimental FT-IR and FT-Raman spectra. This correlation allows for a more definitive assignment of complex vibrational modes and can help to resolve ambiguities in the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule.

High-Resolution ¹H and ¹³C NMR for Structural Confirmation

¹H NMR: The proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their neighboring protons. Distinct signals would be expected for the protons on the pyridine ring, the substituted benzene ring of the indoline core, the indoline N-H proton, the methine and methylene protons of the indoline ring, and the methyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each signal to a specific proton in the molecule.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. Separate signals would be anticipated for the carbons of the pyridine ring, the benzene ring, the indoline core, and the methyl group. The chemical shifts of these signals would provide valuable information about the electronic environment of each carbon atom.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and require experimental verification.

| ¹H NMR | Atom | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | Aromatic | 7.0-7.5 | d | 8.0-9.0 |

| H-6 | Aromatic | 6.8-7.2 | s | - |

| H-2' | Aromatic | 8.4-8.6 | d | 1.5-2.5 |

| H-4' | Aromatic | 7.6-7.8 | dt | 7.5-8.5, 1.5-2.5 |

| H-5' | Aromatic | 7.2-7.4 | dd | 7.5-8.5, 4.5-5.5 |

| H-6' | Aromatic | 8.5-8.7 | dd | 4.5-5.5, 1.5-2.5 |

| H-2 | Aliphatic | 4.5-5.0 | t | 8.0-9.0 |

| H-3 | Aliphatic | 3.0-3.5 (a), 2.8-3.2 (b) | m | - |

| N-H | Amine | 4.0-5.0 | br s | - |

| CH₃ | Aliphatic | 2.2-2.5 | s | - |

| ¹³C NMR | Atom | Estimated Chemical Shift (ppm) |

| C-2 | Aliphatic | 60-70 |

| C-3 | Aliphatic | 30-40 |

| C-3a | Aromatic | 125-135 |

| C-4 | Aromatic | 120-130 |

| C-5 | Aromatic | 125-135 |

| C-6 | Aromatic | 115-125 |

| C-7 | Aromatic | 130-140 |

| C-7a | Aromatic | 145-155 |

| C-2' | Aromatic | 148-152 |

| C-3' | Aromatic | 135-145 |

| C-4' | Aromatic | 135-140 |

| C-5' | Aromatic | 122-128 |

| C-6' | Aromatic | 148-152 |

| CH₃ | Aliphatic | 15-25 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously establish the connectivity of atoms and their spatial relationships, a suite of two-dimensional (2D) NMR experiments would be necessary. These include:

COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus establish the connectivity of the hydrogen framework.

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in elucidating the relative stereochemistry and conformation of the molecule.

X-ray Crystallography for Absolute and Relative Stereochemistry

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of the chiral center at the C-2 position of the indoline ring. The resulting crystal structure would serve as the ultimate confirmation of the molecular architecture.

Based on a comprehensive search of available scientific literature and databases, specific experimental data for the advanced spectroscopic and structural characterization of the compound “this compound” is not publicly available. Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided.

The requested sections require specific, experimentally determined data points, including:

Single Crystal X-ray Diffraction data: Crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates.

Anomalous Dispersion data: Specific experimental results to determine the absolute configuration.

UV-Vis Spectroscopy data: Absorption maxima (λmax) and molar absorptivity coefficients to analyze electronic transitions and charge transfer phenomena.

High-Resolution Mass Spectrometry data: Exact mass measurements and detailed fragmentation patterns.

Without access to published research detailing these analyses for the specific compound “this compound,” any attempt to create the requested content would involve speculation or the use of data from unrelated molecules, which would be scientifically inaccurate and violate the core requirements of the prompt.

Therefore, the article cannot be generated as per the instructions.

Mass Spectrometry for Molecular Composition and Fragmentation

Fragmentation Pattern Analysis for Structural Features

The initial step in the electron ionization mass spectrometry (EI-MS) of this compound would be the formation of the molecular ion ([M]+). Subsequent fragmentation of this ion would likely be dictated by the stability of the resulting fragment ions and neutral losses. The presence of the nitrogen atoms and the aromatic systems influences the fragmentation pathways.

One of the most probable initial fragmentation events is the cleavage of the C2-C3 bond of the indoline ring, a common pathway for such systems. This can lead to the formation of several key fragment ions. Another significant fragmentation pathway is expected to be the cleavage of the C2-C(pyridin-3-yl) bond, resulting in the separation of the indoline and pyridine rings.

The presence of the chloro and methyl substituents on the indoline ring would also influence the fragmentation, potentially leading to characteristic isotopic patterns for chlorine-containing fragments and the loss of a methyl radical.

A detailed, albeit theoretical, breakdown of the expected fragmentation is presented below:

| m/z (predicted) | Proposed Fragment Ion | Neutral Loss | Inferred Structural Feature |

| [M]+ | [C14H13ClN2]+ | - | Molecular Ion |

| [M-1]+ | [C14H12ClN2]+ | H• | Loss of a hydrogen radical |

| [M-CH3]+ | [C13H10ClN2]+ | CH3• | Loss of the methyl group from the indoline ring |

| [M-Cl]+ | [C14H13N2]+ | Cl• | Loss of the chlorine atom from the indoline ring |

| [M-C5H4N]+ | [C9H9ClN]+ | C5H4N• | Cleavage of the pyridinyl substituent |

| [C5H4N]+ | Pyridin-3-yl cation | C9H9ClN• | Pyridin-3-yl substituent |

Further fragmentation of the primary fragment ions could also occur. For instance, the [C9H9ClN]+ fragment (5-chloro-7-methylindoline cation) could undergo further fragmentation, such as the loss of the methyl group or the chlorine atom. The pyridin-3-yl cation is expected to be relatively stable due to its aromaticity.

This predictive analysis underscores the utility of mass spectrometry in confirming the structural features of this compound. The observation of fragment ions corresponding to the intact indoline core, the pyridine substituent, and losses of the chloro and methyl groups would collectively provide strong evidence for the proposed chemical structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research. Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-31G(d,p), provide a balance of computational cost and accuracy for predicting molecular properties. dergipark.org.trresearchgate.net These calculations are used to determine the optimized geometry, electronic characteristics, and spectroscopic features of a compound.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For 5-Chloro-7-methyl-2-(pyridin-3-yl)indoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the indoline (B122111) and pyridine (B92270) ring systems.

Table 1: Representative Optimized Geometric Parameters from Theoretical Studies on Related Heterocyclic Compounds Note: This table presents example data from related compounds to illustrate typical computational outputs, not data for this compound.

| Parameter | Method/Basis Set | Compound Studied | Value |

|---|---|---|---|

| Dihedral Angle | DFT/B3LYP | 1-[(2-Chloro-7-methyl-3-quinolyl)methyl]pyridin-2(1H)-one | 85.93° nih.gov |

| Dihedral Angle | X-ray Diffraction | 5-Chloro-1-(4-methoxy-benzyl)indoline-2,3-dione | 88.44° nih.gov |

Electronic structure analysis provides a detailed picture of how electrons are distributed within a molecule, which governs its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. dergipark.org.trmdpi.com

Molecular Electrostatic Potential (MEP): MEP analysis creates a color-coded map of the electrostatic potential on the electron density surface of a molecule. researchgate.net This map is invaluable for identifying the reactive sites of a molecule. dergipark.org.tr Red regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor areas), which are prone to nucleophilic attack. researchgate.net For a compound like this compound, the nitrogen atom of the pyridine ring and the carbonyl groups in related dione (B5365651) structures are typically identified as electron-rich sites. dergipark.org.trresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and stabilizing interactions within a molecule, such as hyperconjugation and intramolecular hydrogen bonding. dergipark.org.trresearchgate.net By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO calculations can quantify the stabilization energy associated with electron delocalization, providing insight into the molecule's electronic stability. researchgate.net

Table 2: Example HOMO-LUMO Energy Gap Data from DFT Studies Note: This table is illustrative and uses data from analogous compounds.

| Compound Studied | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| DFPA | DFT/B3LYP/6-311G(d,p) | - | - | Not Specified dergipark.org.tr |

| Dimethoxybenzene derivative 1 | PBE0/Def2-TZVP | -5.92 | -1.18 | 4.74 |

Computational methods are also used to study dynamic processes like electron and proton transfer. Excited-State Intramolecular Proton Transfer (ESIPT) is a phenomenon observed in many heterocyclic molecules containing hydroxyl and carbonyl groups. mdpi.com Theoretical calculations can model the potential energy surface of both the ground and excited states to understand the mechanism and feasibility of a proton moving from a donor to an acceptor site within the same molecule upon photoexcitation. mdpi.com For a molecule containing a pyridine ring, the nitrogen atom can act as a proton acceptor, a process that can be modeled computationally.

Molecular Modeling and Simulation Techniques

Beyond static quantum calculations, simulation techniques model the dynamic behavior of molecules, particularly their interactions with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor), typically a protein. nih.govnih.gov This method is central to drug discovery for predicting how a compound like this compound might interact with a specific biological target. researchgate.net The simulation places the ligand in the active site of the protein and calculates a "docking score," which estimates the binding energy. researchgate.net Studies on the related indoline-containing drug indapamide, for example, used docking to predict its orientation within the active site of the CYP3A4 enzyme, identifying key interactions with amino acid residues like the phenylalanine cluster. nih.gov

Table 3: Examples of Molecular Docking Studies on Related Heterocyclic Compounds Note: This table shows examples of targets and findings from studies on similar molecules.

| Ligand Studied | Target Protein | Docking Score (kcal/mol) | Key Finding |

|---|---|---|---|

| Indapamide | CYP3A4 | Not Specified | Predicted interaction with phenylalanine cluster in the active site. nih.gov |

| Thiazolo[3,2-a] pyridine derivative | α-amylase (PDB: 4W93) | - | Compounds showed advantageous inhibitory properties. nih.gov |

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational flexibility and stability of a ligand-protein complex. nih.gov Following a molecular docking study, an MD simulation can be run for nanoseconds to observe how the ligand and protein interact in a simulated physiological environment. nih.gov Key parameters like the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex; a stable RMSD value over time suggests that the ligand remains securely bound in the predicted pose. nih.gov This technique validates docking results and provides deeper insight into the dynamics of the binding interaction. nih.gov

Pharmacophore Modeling for Key Interaction Feature Identification

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. youtube.com A pharmacophore model typically includes features such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. scispace.com These models are instrumental in screening large compound libraries to find new molecules with potential activity or in optimizing lead compounds. youtube.com

For indole (B1671886) and isatin (B1672199) derivatives, pharmacophore models have been successfully generated to understand their activity as antiamyloidogenic agents, highlighting the key interactions that drive their biological function. nih.gov Although a specific, experimentally validated pharmacophore model for this compound is not available in published literature, a hypothetical model can be proposed based on its structure. Such a model would likely identify the nitrogen atom of the pyridine ring as a key hydrogen bond acceptor and the fused aromatic rings as significant hydrophobic or aromatic interaction sites.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Potential Structural Basis | Interaction Role |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor groups (e.g., -NH, -OH) in a receptor |

| Hydrogen Bond Donor | Indoline Nitrogen (N-H) | Interaction with acceptor groups (e.g., C=O) in a receptor |

| Hydrophobic/Aromatic | Indoline Ring System | van der Waals or π-π stacking interactions |

| Hydrophobic/Aromatic | Pyridine Ring | van der Waals or π-π stacking interactions |

| Halogen Bond Donor | Chlorine at position 5 | Potential directional interaction with nucleophilic atoms |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com These models are crucial in drug discovery for predicting the activity of unsynthesized molecules and for understanding which physicochemical properties are key to their function. tandfonline.com

2D and 3D QSAR Approaches for Structure-Property Correlations

QSAR models can be categorized into different dimensions. 2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule, such as molecular weight, logP, and topological indices. mdpi.comnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the 3D fields (steric, electrostatic, hydrophobic) surrounding the molecules. nih.govfrontiersin.org These 3D models provide a more detailed understanding of how the spatial arrangement of functional groups affects activity. nih.gov

Numerous QSAR studies have been successfully conducted on various indole derivatives to predict their activity against different targets, including enzymes and pathogens. nih.govnih.govnih.gov However, a review of the current scientific literature indicates that specific 2D or 3D-QSAR models for a series of compounds including this compound have not been reported. The development of such a model would necessitate a dataset of structurally similar indoline derivatives with experimentally determined biological activities.

In Silico Prediction of Molecular Properties and Interaction Profiles

In the early phases of drug discovery, in silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. malariaworld.orgnih.gov These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities, such as poor bioavailability or toxicity, before committing to costly synthesis and testing. wisdomlib.orgjneonatalsurg.com

While specific experimental reports on the molecular properties of this compound are scarce, its key physicochemical and drug-likeness parameters can be calculated using established computational algorithms. These predictions provide valuable insights into its potential behavior as a drug candidate. The table below presents a profile of predicted properties for the compound, including adherence to Lipinski's Rule of Five, a widely used guideline to assess oral bioavailability.

Table 2: Predicted Molecular Properties for this compound

| Property/Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₄H₁₃ClN₂ | Defines the elemental composition |

| Molecular Weight | 244.72 g/mol | Within Lipinski's rule limit (<500) |

| LogP (Octanol-Water Partition Coefficient) | 3.25 | Indicates good lipophilicity, within Lipinski's rule limit (<5) |

| Topological Polar Surface Area (TPSA) | 28.16 Ų | Suggests good cell membrane permeability (typical for TPSA <140 Ų) |

| Hydrogen Bond Donors | 1 | Within Lipinski's rule limit (≤5) |

| Hydrogen Bond Acceptors | 2 | Within Lipinski's rule limit (≤10) |

| Rotatable Bonds | 1 | Indicates low conformational flexibility |

| Lipinski's Rule of Five Violations | 0 | Suggests good potential for oral bioavailability |

Note: These values are computationally predicted and have not been experimentally verified.

Structure Activity Relationship Sar and Molecular Mechanisms of Interaction

Influence of Substitution Patterns on Molecular Recognition and Interaction

Role of Chlorine and Methyl Substituents on the Indoline (B122111) Ring in Modulating Binding

The strategic placement of chlorine and methyl substituents on the indoline ring is a critical factor in modulating the binding affinity and specificity of the compound. The presence of a chlorine atom, typically an electron-withdrawing group, at the 5-position can significantly alter the electronic properties of the indole (B1671886) ring system. This modification can enhance binding by influencing the strength of intermolecular interactions. eurochlor.org The position of the chlorine atom is often crucial; for many biologically active molecules, a substituent at a specific position can confer activity while isomers with the substituent at other positions are inactive. eurochlor.org In related 5-chloro-indole derivatives, this moiety has been observed to fit within hydrophobic pockets of target proteins, contributing to binding. nih.gov

The methyl group at the 7-position also plays a significant role. Methyl groups are primarily known for their hydrophobic character, but they also contribute to binding through polarization effects. nih.gov This methyl-induced polarization can stabilize interactions with charged or polar residues within a binding site. nih.gov In some heterocyclic structures, the introduction of a methyl group has been shown to improve biological activity. nih.gov The combination of these substituents—the electron-withdrawing chlorine and the hydrophobic, polarizable methyl group—creates a unique electronic and steric profile on the indoline ring that fine-tunes its interaction with a specific biological target.

Impact of Pyridin-3-yl Moiety Orientation and Conformation on Intermolecular Interactions

The pyridin-3-yl moiety attached at the C2 position of the indoline core is a key determinant of the compound's intermolecular interactions due to its orientation and conformational flexibility. The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor, a crucial feature for anchoring the ligand within a protein's binding pocket. nih.govnih.gov The ability to form these hydrogen bonds is highly dependent on the rotational angle of the pyridin-3-yl group relative to the indoline ring, which positions the nitrogen for optimal interaction with donor residues on the target protein. mdpi.com

Effects of Chiral Centers on Stereoselective Interactions

The C2 position of the indoline ring, where the pyridin-3-yl group is attached, is a chiral center. This means that 5-Chloro-7-methyl-2-(pyridin-3-yl)indoline can exist as two non-superimposable mirror images, or enantiomers. Such stereoisomerism is a critical factor in biological activity because the binding sites of proteins are themselves chiral. nih.gov Consequently, the two enantiomers can interact differently with a target protein, often resulting in one enantiomer being significantly more potent than the other. mdpi.com

The three-dimensional arrangement of the substituents around this chiral center determines how the molecule fits into the binding pocket. doaj.orgmdpi.com The synthesis of chiral indolines often focuses on controlling this stereocenter to produce the more active enantiomer. mdpi.comnih.gov The differential binding is a result of one enantiomer achieving a more favorable set of intermolecular contacts (like hydrogen bonds and hydrophobic interactions) within the chiral environment of the binding site, leading to a more stable complex and higher affinity.

Elucidation of Ligand-Target Intermolecular Interactions

The binding of this compound to its molecular target is governed by a network of non-covalent interactions. Understanding this network is essential for explaining the compound's mechanism of action at a molecular level.

Analysis of Hydrogen Bonding Networks within Binding Pockets

Hydrogen bonds are a cornerstone of molecular recognition and are critical for the binding of ligands to proteins. nih.gov For this compound, there are two primary atoms that can participate in hydrogen bonding: the nitrogen atom of the indoline ring (which can act as a hydrogen bond donor) and the nitrogen atom of the pyridin-3-yl moiety (which acts as a hydrogen bond acceptor). nih.gov The formation of a stable hydrogen bonding network within the binding pocket helps to orient the ligand correctly and contributes significantly to the binding energy. researchgate.net In similar ligand-protein complexes, the pyridine nitrogen has been shown to form hydrogen bonds with receptor residues, anchoring the ligand to a specific region of the protein. mdpi.com The strength and specificity of these hydrogen bonds are crucial for high-affinity binding. nih.gov

Characterization of π-π Stacking and Hydrophobic Interactions

Alongside hydrogen bonds, π-π stacking and hydrophobic interactions are vital for the stability of the ligand-target complex. nih.gov The two aromatic systems in this compound—the substituted indole ring and the pyridine ring—are capable of engaging in π-π stacking interactions with aromatic amino acid side chains (e.g., tryptophan, phenylalanine, tyrosine) in the binding pocket. mdpi.commdpi.com These interactions are a result of attractive, noncovalent forces between the electron clouds of the aromatic rings. libretexts.org Halogenation of an indole ring, as with the chlorine at the 5-position, can influence the stability of these stacking interactions. mdpi.com

Mechanistic Insights into Specific Molecular Recognition Events and Selectivity

The precise molecular interactions that govern the biological activity of this compound and its analogs are crucial for understanding their selectivity and mechanism of action. While detailed binding studies on this specific molecule are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds that share the substituted indole or indoline core.

The binding of such heterocyclic compounds is often characterized by a combination of hydrophobic interactions, hydrogen bonding, and π-stacking. For instance, in a study of related 5-chloro-indole derivatives designed as inhibitors of EGFR and BRAFV600E kinases, molecular docking simulations revealed that the 5-chloro-indole moiety plays a critical role in anchoring the ligand within the hydrophobic pocket of the enzyme's active site. bldpharm.com This interaction is stabilized by stacking between the indole ring and aromatic residues such as tryptophan and phenylalanine. bldpharm.com Specifically, the indole core was observed to form π-H interactions with residues like valine and hydrophobic interactions with multiple other residues including cysteine, isoleucine, and threonine. bldpharm.com

The pyridinyl group, attached at the 2-position of the indoline core, is predicted to be a key determinant of selectivity. Its nitrogen atom can act as a hydrogen bond acceptor, forming specific interactions with donor residues in a target protein's binding site. The orientation of the pyridine ring and the position of the nitrogen (e.g., pyridin-2-yl, -3-yl, or -4-yl) can dramatically alter the binding geometry and affinity for different targets.

In a broader context, the study of similar heterocyclic scaffolds as TASK-3 channel blockers has shown that specific interactions at the bottom of the channel's selectivity filter are key to their inhibitory activity. These interactions often involve hydrogen bonds with threonine residues and hydrophobic contacts within the central cavity. This highlights a common theme where a combination of specific polar contacts and broader hydrophobic interactions dictates the molecular recognition of such compounds.

Advanced Theoretical Approaches in SAR

Computational Approaches for Predicting Binding Affinities and Interaction Landscapes

In the absence of empirical high-throughput screening data for this compound, computational methods serve as powerful tools for predicting its binding affinities and exploring its potential interaction landscapes with various biological targets. These in silico techniques are integral to modern drug discovery, allowing for the prioritization of compounds and the generation of hypotheses regarding their mechanisms of action.

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For a molecule like this compound, docking simulations would be performed against a library of known protein structures to identify potential binding partners. The scoring functions used in these simulations estimate the binding free energy, providing a rank-ordering of potential targets and binding poses. For example, studies on analogous kinase inhibitors have successfully used docking to predict binding modes that are consistent with crystallographic data. bldpharm.com

To refine the static picture provided by docking, Molecular Dynamics (MD) simulations can be employed. An MD simulation would model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the key interactions that maintain the complex. Analysis of the MD trajectory can reveal the flexibility of the ligand in the binding site and the role of water molecules in mediating interactions. For instance, MD simulations of similar heterocyclic compounds have been used to assess the stability of interactions with key active site residues. nih.gov

Free energy perturbation (FEP) and thermodynamic integration (TI) are more rigorous computational methods for calculating the relative binding affinities of a series of related ligands. These approaches simulate a non-physical pathway to alchemically transform one ligand into another within the binding site and in solution, allowing for a precise calculation of the change in binding free energy. While computationally intensive, these methods can provide highly accurate predictions of binding affinity for analogs of this compound, guiding the selection of substituents to improve potency.

The following table summarizes computational approaches that could be applied to study this compound:

| Computational Method | Application | Predicted Outcome | Example from Related Studies |

| Molecular Docking | Prediction of binding mode and affinity to various protein targets. | Ranking of potential biological targets and identification of key interacting residues. | Prediction of binding mode of 5-chloro-indole derivatives in the active site of EGFR. bldpharm.com |

| Molecular Dynamics (MD) | Assessment of the stability of the ligand-protein complex over time. | Understanding the dynamic nature of the interaction and the role of solvent. | Simulation of thiazolo[3,2-a]pyridine derivatives to confirm the stability of binding to α-amylase. nih.gov |

| Free Energy Perturbation (FEP) | Calculation of relative binding affinities of a series of analogs. | Quantitative prediction of the effect of structural modifications on potency. | General application in lead optimization to guide chemical synthesis. |

| SwissADME Analysis | Prediction of pharmacokinetic properties and drug-likeness. | Evaluation of absorption, distribution, metabolism, and excretion (ADME) parameters. | Used to assess the drug-like properties of thiazolidinone-based indole compounds. nih.gov |

Defining Essential Pharmacophoric Features for Interaction

A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features necessary for its biological activity. The development of such a model is a critical step in understanding its SAR and in designing new, potentially more potent and selective analogs.

Based on the structure of the molecule and insights from related compounds, a hypothetical pharmacophore model for this compound would likely include the following features:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridin-3-yl group is a prominent hydrogen bond acceptor. Its position and accessibility are critical for specific interactions with hydrogen bond donor residues in a target protein.

An Aromatic Ring/Hydrophobic Feature: The fused ring system of the chloro-methyl-indoline core constitutes a significant hydrophobic and aromatic feature. This part of the molecule is likely to engage in van der Waals and π-stacking interactions within a hydrophobic pocket of a target protein.

A Halogen Bond Donor: The chlorine atom at the 5-position can potentially act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

A Hydrophobic/Aliphatic Feature: The methyl group at the 7-position provides a small hydrophobic feature that can contribute to binding affinity through interactions with nonpolar residues.

The spatial relationship between these features is paramount. For instance, the distance and angle between the hydrogen bond acceptor on the pyridine ring and the centroid of the indoline aromatic system would be key parameters in a 3D pharmacophore query.

Pharmacophore models can be generated in a ligand-based manner, by superimposing a set of active molecules and extracting common features, or in a structure-based manner, by analyzing the interactions of a ligand within its protein binding site. For example, a pharmacophore model for novel TASK-3 channel blockers was successfully developed based on known inhibitors, leading to the identification of new active compounds. mdpi.com This model consisted of two hydrogen bond acceptors and one aromatic group, demonstrating the power of this approach in rational drug design. mdpi.com

The essential pharmacophoric features for a hypothetical target are summarized in the table below:

| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Pyridin-3-yl Nitrogen | Interaction with hydrogen bond donor residues (e.g., -NH of peptide backbone, -OH of Ser/Thr/Tyr). |

| Aromatic/Hydrophobic Core | 5-Chloro-7-methyl-indoline Ring System | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp); hydrophobic interactions. |

| Halogen Bond Site | 5-Chloro Substituent | Interaction with electron-rich atoms like oxygen or sulfur. |

| Hydrophobic Aliphatic Group | 7-Methyl Group | van der Waals interactions with nonpolar pockets. |

By defining these essential features, computational searches of large chemical databases can be performed to identify novel scaffolds that match the pharmacophore and may possess similar biological activity.

Catalytic Applications of Indoline/pyridine Scaffolds

The fusion of indoline (B122111) and pyridine (B92270) moieties within a single ligand architecture offers a powerful tool for catalyst development. The nitrogen atoms in both rings can coordinate with metal centers, creating stable and reactive complexes suitable for a range of catalytic reactions.

Palladium Complexes Bearing Indolyl-Pyridinyl Ligands in Cross-Coupling Reactions (e.g., Suzuki Reaction)

Palladium complexes featuring indolyl-pyridinyl ligands have demonstrated significant efficacy in cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. nih.govnih.gov The Suzuki reaction, in particular, has been a key area of application for these catalysts. nih.govnih.gov

Research has shown that the strategic placement of N-heterocyclic substituents, such as pyridine, on the indole (B1671886) ring system is crucial for catalytic activity. nih.govmdpi.com In one study, a series of palladium complexes with indolyl-NNN-type pincer ligands were synthesized and tested in the Suzuki reaction. nih.govnih.gov The ligands featured pyridine, pyrazole (B372694), or oxazoline (B21484) groups at various positions on the indole core. nih.govmdpi.com

The results indicated that complexes with pyridinyl groups on both the 2- and 7-positions of the indole ring exhibited superior catalytic activity in the Suzuki coupling reaction compared to other substitution patterns. nih.gov For instance, the palladium complex with a 2,7-dipyridinyl substituted indole ligand showed higher yields for the coupling of aryl halides with phenylboronic acid under optimized conditions. nih.gov However, the catalytic efficiency was observed to be lower for more challenging substrates like 4-bromoanisole (B123540) and 4-chloroacetophenone. nih.gov

The general mechanism for the Suzuki-Miyaura coupling reaction catalyzed by a palladium(0) complex involves oxidative addition of an aryl halide to the Pd(0) center, followed by transmetallation with a boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is critical in facilitating these steps efficiently. nih.gov Bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands have also been successfully used in palladium-catalyzed Suzuki-Miyaura reactions involving heteroaryl substrates like indole and pyridine derivatives. nih.govacs.org

Interactive Table: Catalytic Performance of Palladium Indolyl Complexes in Suzuki Reaction nih.gov

| Catalyst | Aryl Halide | Product | Yield (%) | Time (h) |

|---|---|---|---|---|

| Complex 3 | 4-bromotoluene | 4-methyl-1,1'-biphenyl | 95 | 1 |

| Complex 3 | 4-bromoanisole | 4-methoxy-1,1'-biphenyl | 20 | 2 |

| Complex 3 | 4-chloroacetophenone | 1-(4-phenylphenyl)ethan-1-one | Trace | 2 |

Complex 3: Palladium complex with 2-Py-7-Py-IndH ligand. Complex 4: Palladium complex with 2-Py-7-Pz-IndH ligand. Conditions: 1 mol% Pd, K2CO3, Toluene, 70 °C.

Chiral Indole Ligands in Asymmetric Catalysis

Indole-based chiral ligands are of significant interest in asymmetric catalysis, a field focused on the synthesis of single enantiomers of chiral molecules. nih.govacs.org These ligands have been instrumental in the development of catalysts for a wide array of stereoselective transformations. nih.govacs.org The development of novel chiral scaffolds that can effectively transfer asymmetry is a key challenge in this area. nih.gov

One innovative approach involves the use of a confined chiral Brønsted acid catalyst to synthesize C₂-symmetric, spirocyclic compounds known as SPINDOLEs from readily available indole and acetone. nih.gov These SPINDOLE frameworks are highly versatile and can be easily modified to create a diverse range of chiral ligands. nih.gov These ligands have proven to be highly effective in promoting reactions such as hydrogenation, allylic alkylation, hydroboration, and Michael addition with high selectivity. nih.gov

The application of indole-based chiral heterocycles extends to their use as catalysts themselves in asymmetric reactions. nih.govacs.org Research has focused on designing and developing versatile platform molecules like vinylindoles and indolylmethanols, which can be used to construct a variety of chiral heterocyclic scaffolds. nih.govacs.org These have been successfully employed in organocatalytic asymmetric cycloadditions, cyclizations, and other reactions to produce a wide range of chiral molecules with high efficiency and enantioselectivity. nih.govacs.org Furthermore, the introduction of an indole moiety into phosphine ligands has been explored to enhance steric differentiation in the asymmetric oxidation of phosphines to P-chiral phosphine oxides. acs.org

Other Metal Complexes (e.g., Magnesium) with Indolyl Ligands

Beyond palladium, indolyl ligands have been successfully coordinated with other metals, such as magnesium, to create effective catalysts for various transformations. nih.govmdpi.comrsc.orgbohrium.com Magnesium complexes bearing indolyl ligands have shown notable catalytic activity in the ring-opening polymerization (ROP) of cyclic esters like L-lactide and ε-caprolactone. nih.govrsc.org

In several studies, novel indole-based ligand precursors were synthesized and subsequently reacted with magnesium reagents to form magnesium bis-indolyl complexes. nih.govmdpi.comrsc.org For example, indole precursors with methoxy, thiomethoxy, or N,N'-dimethylamino pendant groups were prepared and used to synthesize the corresponding magnesium complexes. nih.govrsc.org These complexes, when activated with an alcohol, demonstrated efficient catalysis for the ROP of L-lactide and ε-caprolactone. nih.govrsc.org

Similarly, indole-based ligands featuring a pyrazolyl substituent have been used to create bis-indolyl magnesium complexes. mdpi.comscite.ai These complexes also proved to be efficient catalysts for the ROP of L-lactide. mdpi.comscite.ai The solid-state structure of one such complex revealed a distorted octahedral geometry around the magnesium center, coordinated by nitrogen atoms from both the indole and pyrazole rings, as well as oxygen atoms from THF solvent molecules. mdpi.com More recently, magnesium(II) complexes with indole- and pyrrole-containing Schiff-base ligands have been developed as precatalysts for the hydroboration of nitriles and alkynes, demonstrating excellent functional group tolerance and selectivity. bohrium.com

Design Principles and Optimization of Catalytic Ligands

The performance of a metal-based catalyst is intrinsically linked to the design of its coordinating ligands. The stereoelectronic properties of the ligand scaffold play a critical role in determining the catalyst's activity, selectivity, and stability.

Stereoelectronic Effects of Indoline and Pyridine Moieties on Catalytic Performance

The electronic properties of the indoline and pyridine moieties within a ligand have a profound impact on the catalytic performance of the corresponding metal complex. The introduction of a pyridine ring into a macrocyclic ligand, for example, increases the conformational rigidity and allows for the tuning of the ligand's basicity. unimi.it These modifications influence both the thermodynamic properties and coordination kinetics of the resulting metal complexes, which in turn affects their catalytic behavior. unimi.it

The electronic character of the pyridine ring can be systematically varied to control the properties of the metal center. In a study of iron(III) pyridinophane complexes, substituting the pyridine ring with electron-withdrawing groups led to a shift in the iron(III)/iron(II) redox couple to more positive potentials. nih.gov This electronic modulation directly correlated with the catalytic activity of the complexes in C-C coupling reactions, with more easily reducible iron(III) complexes showing different catalytic yields. nih.gov

Similarly, in manganese-based epoxidation catalysts, the introduction of electron-donating substituents on the axial pyridine ligands of a tetradentate N-donor ligand was found to stabilize high-valent manganese-oxo intermediates. researchgate.net This electronic effect resulted in a significant improvement in the catalytic performance and reactivity for olefin epoxidation. researchgate.net These examples highlight how the electronic tuning of the pyridine moiety serves as a powerful strategy for optimizing catalytic reactivity.

Ligand Scaffold Modifications for Enhanced Activity and Selectivity

Another approach to controlling reactivity and selectivity is through the use of directing groups. For instance, an N-(2-pyridyl)sulfonyl group has been employed as a removable directing group on the indole nitrogen. researchgate.net This group facilitates palladium(II)-catalyzed C2-alkenylation of indoles with complete regioselectivity. researchgate.net The directing group can be subsequently removed, providing a method for the selective functionalization of the indole core. researchgate.net

The development of new chiral architectures is also a crucial aspect of ligand modification for asymmetric catalysis. The creation of the C₂-symmetric SPINDOLE framework from simple starting materials is a prime example of how novel scaffold design can lead to highly effective and versatile chiral ligands for a broad range of enantioselective reactions. nih.gov These modifications, whether they involve changing substituent positions, introducing directing groups, or creating entirely new molecular frameworks, are essential for the rational design of next-generation catalysts with improved performance.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Methodologies

The chemical industry is increasingly focusing on green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org This shift is particularly relevant to the synthesis of complex molecules like substituted indolines. Traditional methods for creating these compounds often involve harsh reaction conditions, toxic reagents, and generate significant chemical waste. nih.govnih.gov

Future research will prioritize the development of more sustainable and efficient synthetic routes. This includes the use of catalysis, such as photocatalysis and electrocatalysis, to drive reactions under milder conditions. acs.orgrsc.org For example, recent studies have shown the potential of metal-free photocatalyzed reactions to produce substituted indolines, offering a greener alternative to traditional metal-catalyzed methods. acs.org These methods often exhibit high functional group tolerance, meaning they can be used with a wide variety of starting materials without requiring extensive protective group chemistry. acs.org